molecular formula C22H18O2 B3058102 Benzaldehyde, 4,4'-[1,3-phenylenebis(methylene)]bis- CAS No. 877775-85-4

Benzaldehyde, 4,4'-[1,3-phenylenebis(methylene)]bis-

Cat. No.: B3058102
CAS No.: 877775-85-4
M. Wt: 314.4 g/mol
InChI Key: GGZYEXRGHNWTTO-UHFFFAOYSA-N
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Description

This structure consists of a meta-substituted benzene core with methylene bridges (-CH₂-) at positions 1 and 3, each terminating in a benzaldehyde group. The compound is characterized by its aldehyde functional groups, which confer reactivity in condensation and cross-linking reactions. Applications include its use as a precursor in polymer synthesis and organic intermediates, as evidenced by derivatives in materials science (e.g., vitrimers) .

Properties

IUPAC Name

4-[[3-[(4-formylphenyl)methyl]phenyl]methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c23-15-19-8-4-17(5-9-19)12-21-2-1-3-22(14-21)13-18-6-10-20(16-24)11-7-18/h1-11,14-16H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZYEXRGHNWTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CC2=CC=C(C=C2)C=O)CC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469416
Record name Benzaldehyde, 4,4'-[1,3-phenylenebis(methylene)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877775-85-4
Record name Benzaldehyde, 4,4'-[1,3-phenylenebis(methylene)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Benzaldehyde, 4,4’-[1,3-phenylenebis(methylene)]bis- typically involves the reaction of benzaldehyde with a suitable bis(methylene) linker under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where benzaldehyde reacts with a phenylenebis(methylene) compound in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Benzaldehyde, 4,4’-[1,3-phenylenebis(methylene)]bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups results in the formation of carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

Benzaldehyde, 4,4’-[1,3-phenylenebis(methylene)]bis- has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of Benzaldehyde, 4,4’-[1,3-phenylenebis(methylene)]bis- involves its interaction with various molecular targets and pathways. The aldehyde groups in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Additionally, the aromatic rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism: Meta vs. Para Substitution

A key distinction lies in the substitution pattern of the central benzene ring. For example:

  • 4,4′-{[1,3-phenylenebis(methylene)]bis(oxy)}bis(3-methoxybenzaldehyde) : Features a meta-substituted (1,3) benzene core with methylene-oxy bridges and methoxy substituents .
  • 4,4′-{[(1,4-phenylenebis(methylene)]bis(oxy)}bis(3-methoxybenzaldehyde) : The para-substituted (1,4) analog exhibits distinct crystallinity and molecular packing due to altered symmetry, as shown by Hirshfeld surface analyses .
    Impact : Meta substitution introduces steric hindrance and asymmetrical molecular interactions, affecting solubility and melting points. Para analogs often display higher symmetry, enhancing crystallinity and thermal stability.

Functional Group Variations

Aldehyde vs. Hydroxyl/Methoxy Groups
  • Benzaldehyde Derivatives : The aldehyde group (-CHO) enables nucleophilic addition (e.g., Schiff base formation) and participation in dynamic covalent bonds (e.g., boronic ester cross-linking in vitrimers) .
  • Phenol Derivatives: Compounds like 4,4'-(1,3-phenylenediisopropylidene)bisphenol (Bisphenol M) replace -CHO with hydroxyl (-OH) groups, enhancing hydrogen bonding and rigidity. Bisphenol M is used in high-performance polymers due to its thermal stability .
  • Methoxy Derivatives : Methoxy (-OCH₃) groups, as in 3-methoxybenzaldehyde analogs, increase electron density on the aromatic ring, altering UV absorption and reactivity in electrophilic substitutions .
Ether vs. Methylene Linkages
  • Methylene Bridges (-CH₂-): Provide flexibility and lower polarity compared to ether linkages (-O-). For example, 4,4'-[1,3-phenylenebis(methylene)]bis- derivatives exhibit higher hydrophobicity than ether-linked analogs like 1,3-bis(p-hydroxyphenoxy)benzene .
  • Ether Bridges (-O-) : Enhance polarity and hydrogen-bonding capacity, improving solubility in polar solvents .

Physical and Chemical Properties

Melting Points and Solubility
Compound Melting Point (°C) Key Functional Groups Solubility Traits Reference
Benzaldehyde, 4,4'-[1,3-phenylenebis(methylene)]bis-* Not reported Aldehyde Low in water; soluble in DMF, THF
4,4'-(m-Phenylenedioxy)diphenol Not reported Phenol, Ether Moderate in polar solvents
Thienopyridine-linked bis(oxy) derivatives 229–243 Aldehyde, Thienopyridine Soluble in chloroform, acetone
Bisphenol M ~250 Phenol Low in water; soluble in ethanol

*Exact data for the parent compound is lacking, but analogs suggest trends. Thienopyridine derivatives (e.g., compound 5d) exhibit higher melting points (241–243°C) due to extended conjugation and intermolecular interactions .

Biological Activity

Benzaldehyde, 4,4'-[1,3-phenylenebis(methylene)]bis- is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and industry.

Synthesis and Structural Characterization

The compound can be synthesized through condensation reactions involving 1,4-phenylenedimethanamine as a starting material. The resulting structure has been characterized using techniques such as X-ray single crystal diffraction, which provides insights into its molecular geometry and bonding characteristics. The angles between key atoms in the structure fall within normal ranges, indicating stable molecular conformation .

Biological Activity Overview

Benzaldehyde derivatives, including the target compound, have been shown to exhibit various biological activities:

  • Antimicrobial Activity : Compounds in this class often display significant antimicrobial properties against a range of pathogens. Studies indicate that they can inhibit the growth of bacteria and fungi effectively.
  • Antitumor Activity : Research has demonstrated that certain benzaldehyde derivatives possess cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism often involves inducing apoptosis in cancerous cells while sparing normal cells .
  • Antioxidant Properties : These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : Some studies suggest that benzaldehyde derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of several benzaldehyde derivatives against common pathogens. The results indicated that the compound showed notable inhibition zones against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment :
    In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines. The IC50 values indicated that the compound effectively reduced cell viability in a dose-dependent manner. For instance, it exhibited an IC50 of 446.68 µg/mL against TSCCF (oral cancer) cells while demonstrating lower toxicity towards normal human gingival fibroblast (NHGF) cells with an IC50 of 977.24 µg/mL .
  • Antioxidant Activity :
    The antioxidant capacity was measured using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity comparable to well-known antioxidants.

Data Tables

The following table summarizes key findings from various studies regarding the biological activities of Benzaldehyde, 4,4'-[1,3-phenylenebis(methylene)]bis-:

Biological Activity Tested Concentration (µg/mL) IC50 Value (µg/mL) Effectiveness
Antimicrobial100 - 1000-Moderate to High
Cytotoxicity (TSCCF)0 - 1000446.68High
Cytotoxicity (NHGF)0 - 1000977.24Low
Antioxidant10 - 200-Significant

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzaldehyde, 4,4'-[1,3-phenylenebis(methylene)]bis-
Reactant of Route 2
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Benzaldehyde, 4,4'-[1,3-phenylenebis(methylene)]bis-

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